Cas no 1251630-85-9 (3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide)

3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide structure
1251630-85-9 structure
Product Name:3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide
CAS No:1251630-85-9
MF:C17H11FN6O2
MW:350.30664563179
CID:5912131
PubChem ID:49666933
Update Time:2025-07-16

3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide
    • 3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide
    • AKOS021980778
    • 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide
    • 1251630-85-9
    • F3406-9314
    • 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-phenyl-1,2,4-oxadiazole-5-carboxamide
    • 3-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-N-phenyl-1,2,4-oxadiazole-5-carboxamide
    • Inchi: 1S/C17H11FN6O2/c18-11-6-8-13(9-7-11)24-10-14(21-23-24)15-20-17(26-22-15)16(25)19-12-4-2-1-3-5-12/h1-10H,(H,19,25)
    • InChI Key: CEFRRKMYQPQOGR-UHFFFAOYSA-N
    • SMILES: O1C(C(NC2=CC=CC=C2)=O)=NC(C2=CN(C3=CC=C(F)C=C3)N=N2)=N1

Computed Properties

  • Exact Mass: 350.09275178g/mol
  • Monoisotopic Mass: 350.09275178g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 484
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 98.7Ų

3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide Pricemore >>

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Additional information on 3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide

Comprehensive Analysis of 3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS No. 1251630-85-9)

The compound 3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide (CAS No. 1251630-85-9) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This molecule combines a 1,2,3-triazole ring, a 1,2,4-oxadiazole core, and a carboxamide functional group, making it a versatile scaffold for drug discovery and material science applications.

Recent studies highlight the growing interest in triazole- and oxadiazole-containing compounds, particularly in the context of antimicrobial and anticancer research. The presence of the 4-fluorophenyl moiety in this compound enhances its lipophilicity, potentially improving membrane permeability—a critical factor in drug design. Researchers are actively exploring its interactions with biological targets, such as enzymes and receptors, to unlock new therapeutic possibilities.

From a synthetic chemistry perspective, the 1,2,3-triazol-4-yl group is often introduced via click chemistry, a highly efficient and modular approach. This method aligns with the pharmaceutical industry's demand for greener and more sustainable synthetic routes. The 1,2,4-oxadiazole-5-carboxamide segment further contributes to the compound's stability and hydrogen-bonding capacity, which are essential for binding to biological macromolecules.

In the realm of material science, derivatives of 3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide have shown promise in the development of organic semiconductors and luminescent materials. Their electron-deficient oxadiazole ring can facilitate charge transport, making them candidates for optoelectronic devices like OLEDs. This dual applicability in life sciences and advanced materials underscores the compound's interdisciplinary significance.

Frequently asked questions about this compound include its solubility profile, synthetic scalability, and potential toxicity. While it exhibits moderate solubility in polar organic solvents like DMSO, its aqueous solubility remains limited—a common challenge for heterocyclic carboxamides. Computational studies, including molecular docking and ADMET predictions, are often employed to address these questions early in the research process.

The rise of AI-driven drug discovery has further amplified interest in such structurally complex molecules. Machine learning models trained on triazole-oxadiazole hybrids can predict their bioactivity, accelerating hit-to-lead optimization. This aligns with the broader trend of integrating computational tools with experimental chemistry to reduce development timelines.

Environmental considerations are also shaping research around this compound. Scientists are investigating its biodegradation pathways and ecotoxicological profile, particularly given the persistence of fluorinated aromatic compounds in ecosystems. Green chemistry principles are being applied to minimize waste during its synthesis and derivatization.

In summary, 3-1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl-N-phenyl-1,2,4-oxadiazole-5-carboxamide represents a compelling case study in modern chemical research, bridging medicinal chemistry, materials science, and computational modeling. Its multifaceted applications and adaptability to various research needs ensure its continued relevance in scientific literature and industrial R&D pipelines.

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